molecular formula C18H20N8 B3797449 N-[3-(benzotriazol-1-yl)propyl]-5-methyl-4-(1-methylpyrazol-4-yl)pyrimidin-2-amine

N-[3-(benzotriazol-1-yl)propyl]-5-methyl-4-(1-methylpyrazol-4-yl)pyrimidin-2-amine

Cat. No.: B3797449
M. Wt: 348.4 g/mol
InChI Key: YOXFDCNAERRFSR-UHFFFAOYSA-N
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Description

N-[3-(benzotriazol-1-yl)propyl]-5-methyl-4-(1-methylpyrazol-4-yl)pyrimidin-2-amine is a complex organic compound that features a benzotriazole moiety, a pyrazole ring, and a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(benzotriazol-1-yl)propyl]-5-methyl-4-(1-methylpyrazol-4-yl)pyrimidin-2-amine typically involves multiple steps, starting with the preparation of the benzotriazole and pyrazole intermediates. The benzotriazole moiety can be synthesized through the reaction of o-phenylenediamine with nitrous acid, followed by cyclization. The pyrazole ring is often synthesized via the reaction of hydrazine with a 1,3-diketone.

The final step involves the coupling of the benzotriazole and pyrazole intermediates with a pyrimidine derivative under specific conditions, such as the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide). The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(benzotriazol-1-yl)propyl]-5-methyl-4-(1-methylpyrazol-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzotriazole and pyrazole rings can participate in nucleophilic substitution reactions, where substituents on the rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions are performed under basic or acidic conditions depending on the nucleophile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

N-[3-(benzotriazol-1-yl)propyl]-5-methyl-4-(1-methylpyrazol-4-yl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as corrosion inhibitors and UV stabilizers.

Mechanism of Action

The mechanism of action of N-[3-(benzotriazol-1-yl)propyl]-5-methyl-4-(1-methylpyrazol-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole moiety can form hydrogen bonds and π-π stacking interactions with target proteins, while the pyrazole and pyrimidine rings contribute to the overall binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole derivatives: Compounds containing the benzotriazole moiety, such as 1H-benzotriazole and its substituted derivatives.

    Pyrazole derivatives: Compounds with a pyrazole ring, such as 1-methylpyrazole and 3,5-dimethylpyrazole.

    Pyrimidine derivatives: Compounds featuring a pyrimidine core, such as 5-fluorouracil and cytosine.

Uniqueness

N-[3-(benzotriazol-1-yl)propyl]-5-methyl-4-(1-methylpyrazol-4-yl)pyrimidin-2-amine is unique due to the combination of its three distinct heterocyclic moieties. This structural complexity provides a versatile platform for various chemical modifications and enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

N-[3-(benzotriazol-1-yl)propyl]-5-methyl-4-(1-methylpyrazol-4-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N8/c1-13-10-20-18(22-17(13)14-11-21-25(2)12-14)19-8-5-9-26-16-7-4-3-6-15(16)23-24-26/h3-4,6-7,10-12H,5,8-9H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXFDCNAERRFSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C2=CN(N=C2)C)NCCCN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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